all-trans-Retinoate
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Overview
Description
All-trans-retinoate is a retinoate that is the conjugate base of all-trans-retinoic acid. It has a role as a human metabolite. It is a conjugate base of an all-trans-retinoic acid.
An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).
Scientific Research Applications
Breast Cancer Research : ATRA shows promise in the management of breast cancer. It exhibits anti-proliferative, cyto-differentiating, and apoptotic effects, primarily mediated through the activation of nuclear hormone retinoic acid receptors. Understanding the role of each receptor subtype is crucial for designing effective retinoid-based therapeutic approaches for heterogeneous tumors like breast cancer (Garattini, Paroni, & Terao, 2012).
Dermatological Applications : Topical ATRA is used in treating various dermatologic conditions, ranging from acne to photoaged skin. It induces epidermal proliferation and differentiation, coupled with dermal fibroblast production of collagen. It also has immunologic effects, such as stimulating the antigen-presenting capacity of Langerhans cells and inducing keratinocyte ICAM-1 expression (Griffiths & Voorhees, 2004).
Role in Cellular Metabolism : ATRA influences proteomic patterns in certain cancer cell lines, impacting proteins associated with metabolic pathways, apoptosis, transcription regulation, and cellular processes like epithelial-mesenchymal transition (Flodrová et al., 2017).
Anti-Tumor Activity : ATRA's anti-tumor activity is enhanced by inhibiting its metabolism. This approach shows promise in cancer treatment, suggesting a novel mechanism for enhancing ATRA's biological activity and, consequently, its antitumor properties (Van heusden et al., 2002).
Retinoic Acid Receptors : ATRA's effects on cell growth, differentiation, and apoptosis are significantly mediated through retinoic acid receptors. These receptors are key in understanding its diverse biological processes and disorders, including embryonic development and homeostasis (Germain et al., 2006).
Cancer Therapy and Chemoprevention : ATRA, being an active metabolite of vitamin A, holds significant promise for cancer therapy and chemoprevention. Its differentiation therapy has become a primary choice in treating acute promyelocytic leukemia and is being explored for various other tumors (Siddikuzzaman, Guruvayoorappan, & Berlin Grace, 2011).
Metabolism and Function Overview : ATRA plays a crucial role in a wide range of essential biological processes, including vertebrate embryonic morphogenesis, organogenesis, and cellular growth. Its ability to regulate gene expression through nuclear transcription factors is believed to mediate most of its functions (Blomhoff & Blomhoff, 2006).
Properties
Molecular Formula |
C20H27O2- |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+ |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |
Synonyms |
Acid, all-trans-Retinoic Acid, beta-all-trans-Retinoic Acid, Retinoic Acid, trans-Retinoic Acid, Vitamin A all trans Retinoic Acid all-trans-Retinoic Acid beta all trans Retinoic Acid beta-all-trans-Retinoic Acid Potassium Salt, Tretinoin Retin A Retin-A Retinoic Acid Salt, Tretinoin Potassium Salt, Tretinoin Sodium Salt, Tretinoin Zinc Sodium Salt, Tretinoin trans Retinoic Acid trans-Retinoic Acid Tretinoin Tretinoin Potassium Salt Tretinoin Sodium Salt Tretinoin Zinc Salt Vesanoid Vitamin A Acid Zinc Salt, Tretinoin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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